2-(chloromethyl)-1,3-thiazole-4-carbonitrile
CAS No.: 2091593-06-3
Cat. No.: VC11648137
Molecular Formula: C5H3ClN2S
Molecular Weight: 158.61 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2091593-06-3 |
---|---|
Molecular Formula | C5H3ClN2S |
Molecular Weight | 158.61 g/mol |
IUPAC Name | 2-(chloromethyl)-1,3-thiazole-4-carbonitrile |
Standard InChI | InChI=1S/C5H3ClN2S/c6-1-5-8-4(2-7)3-9-5/h3H,1H2 |
Standard InChI Key | VOLPPSIJTTWWBY-UHFFFAOYSA-N |
Canonical SMILES | C1=C(N=C(S1)CCl)C#N |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 2-(chloromethyl)-1,3-thiazole-4-carbonitrile is defined by a five-membered thiazole ring containing sulfur and nitrogen atoms at the 1- and 3-positions, respectively. The chloromethyl (-CHCl) and cyano (-CN) groups are appended to the 2- and 4-positions of the ring, respectively. Key structural descriptors include:
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IUPAC Name: 2-(chloromethyl)-1,3-thiazole-4-carbonitrile.
The compound’s planar thiazole ring facilitates conjugation, while the chloromethyl group introduces steric and electronic effects that influence reactivity. The cyano group enhances the electron-deficient nature of the ring, making it susceptible to nucleophilic attacks at the 4-position.
Predicted Physicochemical Properties
Mass spectrometry data predict collision cross sections (CCS) for various adducts, as shown below:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 158.97783 | 123.8 |
[M+Na]+ | 180.95977 | 136.0 |
[M+NH4]+ | 176.00437 | 130.0 |
[M-H]- | 156.96327 | 118.4 |
These values indicate the compound’s behavior in ion mobility spectrometry, with sodium adducts exhibiting larger CCS due to increased molecular size . The compound’s purity, typically reported as 95%, underscores its utility in synthetic workflows requiring high-precision intermediates.
Synthesis and Reaction Pathways
Cyclization of Thioamide Derivatives
A common approach to thiazole synthesis involves the reaction of thioamides with α-haloketones. For example, cyclization of a suitably substituted thioamide precursor with a chloromethyl-containing haloketone could yield the target compound. This method leverages the nucleophilic sulfur atom to form the thiazole ring, followed by functionalization with the chloromethyl and cyano groups.
Chlorination of Allyl Isothiocyanate Derivatives
Patent literature describes the synthesis of 2-chloro-5-chloromethyl-1,3-thiazole (CCT) via chlorination of allyl isothiocyanate . While distinct from the target compound, this method highlights the use of chlorinating agents (e.g., sulfuryl chloride) to introduce chlorine substituents into thiazole systems. Adapting this approach, 2-(chloromethyl)-1,3-thiazole-4-carbonitrile could potentially be synthesized by substituting allyl isothiocyanate with a cyano-containing precursor, followed by controlled chlorination.
Optimization Challenges
Key challenges in synthesis include minimizing side reactions, such as over-chlorination or ring-opening, and ensuring regioselective substitution. The absence of detailed procedures in the literature suggests that further optimization is required to achieve high yields and purity .
Applications in Chemical Research
Pharmaceutical Intermediate
Thiazole derivatives are widely explored for their bioactivity. The chloromethyl group in 2-(chloromethyl)-1,3-thiazole-4-carbonitrile serves as a reactive handle for further functionalization, enabling the synthesis of derivatives with potential antimicrobial or anticancer properties. For instance, nucleophilic substitution of the chloromethyl group with amines or thiols could yield analogs for structure-activity relationship (SAR) studies.
Agrochemical Development
The compound’s structural similarity to 2-chloro-5-chloromethyl-1,3-thiazole (CCT), a known pesticide intermediate, suggests potential agrochemical applications . Modifications to the cyano group could modulate lipophilicity and bioavailability, critical factors in pesticide design.
Material Science
Electron-deficient thiazoles are investigated as ligands in catalytic systems or as components of organic semiconductors. The cyano group’s electron-withdrawing nature could enhance charge transport properties in such materials.
Future Research Directions
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Synthetic Methodologies: Developing one-pot syntheses or catalytic routes to improve yield and scalability.
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Biological Screening: Evaluating the compound’s bioactivity against microbial or cancer cell lines.
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Derivatization Studies: Exploring reactions at the chloromethyl and cyano positions to generate novel analogs.
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Computational Modeling: Using DFT calculations to predict reactivity and guide synthetic efforts.
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